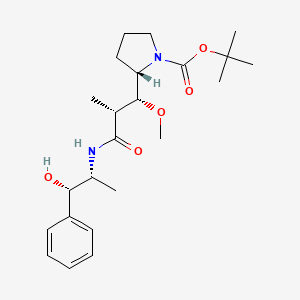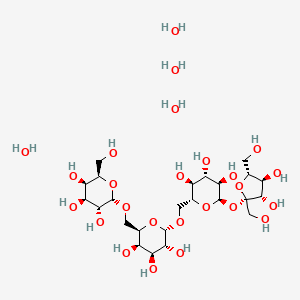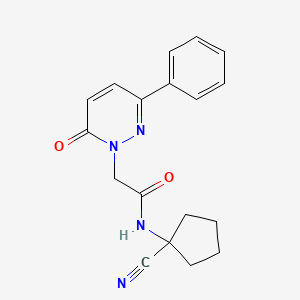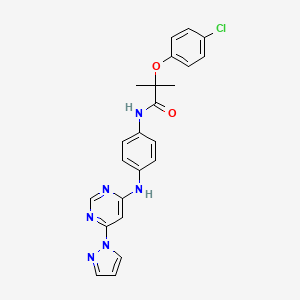
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a thiazole-containing pyrimidine derivative that exhibits biological activity and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wissenschaftliche Forschungsanwendungen
Crystallographic and Structural Insights
Research has delved into understanding the crystal structures of related compounds, revealing insights into their molecular conformations and intramolecular interactions. For example, the study of crystal structures of similar acetamides showed the compounds have a folded conformation about the methylene C atom of the thioacetamide bridge, with significant intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016).
Synthetic Applications and Heterocyclic Chemistry
The compound's derivatives serve as precursors in synthesizing a wide range of heterocyclic compounds, demonstrating their versatility in organic synthesis. For instance, thioureido-acetamides have been utilized in cascade reactions for the efficient one-pot synthesis of various heterocycles, highlighting excellent atom economy and the potential for creating biologically active molecules (Schmeyers & Kaupp, 2002).
Antimicrobial and Biological Activities
Several studies have synthesized novel compounds derived from "2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide" and evaluated their antimicrobial activities. For example, new thiazole derivatives have shown considerable antimicrobial effects against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Cankilic & Yurttaş, 2017). Additionally, the synthesis and evaluation of tetrahydropyrimidine–isatin hybrids revealed their potential as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).
Growth Stimulant Properties
Research into the compound's derivatives has also uncovered potential agricultural applications. For instance, the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated growth stimulant properties, offering a new avenue for enhancing crop productivity (Pivazyan et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide' involves the condensation of 2-amino-6-methyl-4(3H)-pyrimidinone with thioacetic acid followed by reaction with 2-bromoacetamide and thiazole to form the final product.", "Starting Materials": [ "2-amino-6-methyl-4(3H)-pyrimidinone", "thioacetic acid", "2-bromoacetamide", "thiazole" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methyl-4(3H)-pyrimidinone with thioacetic acid in the presence of a catalyst such as triethylamine to form 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thioacetic acid.", "Step 2: Reaction of 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thioacetic acid with 2-bromoacetamide in the presence of a base such as potassium carbonate to form 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(2-bromoacetyl)acetamide.", "Step 3: Reaction of 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(2-bromoacetyl)acetamide with thiazole in the presence of a base such as sodium hydride to form the final product, 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide." ] } | |
CAS-Nummer |
898421-44-8 |
Produktname |
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide |
Molekularformel |
C10H10N4O2S2 |
Molekulargewicht |
282.34 |
IUPAC-Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O2S2/c1-6-4-8(14-9(16)12-6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16) |
InChI-Schlüssel |
RLGDKZHDASPMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=NC=CS2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)


![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)







![2-But-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2893498.png)
![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)